N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol
Properties
IUPAC Name |
N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-18-7-9-19(10-8-18)28(25,26)21-11-12-23-13-14-27-20(15-23)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIMAMVPXWLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminophenylacetamide with 2-(2-phenylmorpholino)ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or phenylmorpholino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The phenylmorpholino group can interact with enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(2-Morpholinyl)ethyl]sulfamoyl}phenyl)acetamide: Similar structure but lacks the phenyl group.
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the phenylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 403.5 g/mol
The synthesis of this compound typically involves the reaction of 4-aminophenylacetamide with 2-(2-phenylmorpholino)ethylsulfamoyl chloride in the presence of a base such as triethylamine. This multi-step process allows for the formation of intermediate compounds, which are crucial for achieving high purity and yield in the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's phenylmorpholino group is believed to modulate enzyme activities and receptor interactions, while the sulfamoyl group enhances solubility and bioavailability, facilitating transport within biological systems.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. A study demonstrated that treatment with this compound led to a significant reduction in cell viability in cancer cells, suggesting its potential as a therapeutic agent.
Anticonvulsant Activity
In animal models, derivatives of this compound have been evaluated for anticonvulsant activity. The results indicated that certain analogs provided significant protection against seizures induced by maximal electroshock (MES). The structure-activity relationship (SAR) studies highlighted that modifications to the morpholino group enhanced the anticonvulsant effects, making it a candidate for further development in epilepsy treatments .
Similar Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| N-(4-{[2-(2-Morpholinyl)ethyl]sulfamoyl}phenyl)acetamide | CHNOS | Anticancer |
| N-(3-chlorophenyl)-2-morpholino-acetamide | CHNOS | Anticonvulsant |
These compounds share structural similarities but differ in their substituents, which significantly affect their biological activities. For instance, the presence of different substituents on the phenyl ring alters the binding affinity to target proteins, impacting their efficacy as therapeutic agents .
Case Studies and Research Findings
A notable case study involved the administration of this compound in rodent models. The study found that doses of 100 mg/kg resulted in significant seizure protection at multiple time points post-administration, indicating a prolonged effect compared to other standard anticonvulsants like phenytoin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
